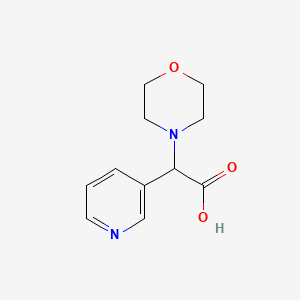

Morpholin-4-YL(pyridin-3-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10(9-2-1-3-12-8-9)13-4-6-16-7-5-13/h1-3,8,10H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVNNXIIBJAOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656356 | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933761-00-3 | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3)

Executive Summary

Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3) is a specialized heterocyclic amino acid derivative serving as a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a sterically constrained, solubilizing linker that combines the hydrogen-bonding capability of a morpholine ring with the

This guide provides a comprehensive technical analysis of the molecule, focusing on its utility as a synthote for Phosphoinositide 3-kinase (PI3K) inhibitors, HIV integrase inhibitors, and LPA1 receptor modulators. It details optimized synthetic routes, physicochemical profiling, and rigorous quality control protocols.

Part 1: Chemical Identity & Physicochemical Profiling

This molecule represents a subclass of

Structural Specifications

| Property | Data |

| Chemical Name | 2-morpholino-2-(pyridin-3-yl)acetic acid |

| CAS Number | 933761-00-3 |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Stereochemistry | Racemic (typically supplied as racemate unless chiral resolution is specified) |

| Appearance | Off-white to pale yellow crystalline solid |

Physicochemical Properties (Predicted & Observed)

| Parameter | Value / Range | Significance |

| pKa (Acid) | ~2.1 (Carboxylic acid) | Stronger acid than typical aliphatic amino acids due to the electron-withdrawing pyridine. |

| pKa (Base) | ~5.8 (Pyridine) / ~8.4 (Morpholine) | Exists as a zwitterion at neutral pH; high water solubility. |

| LogP | -0.5 to 0.2 (Estimated) | Hydrophilic; excellent for improving the "drug-likeness" of lipophilic payloads. |

| Solubility | High: Water, DMSO, MethanolLow: Hexanes, DCM | Requires polar solvents for reactions; difficult to extract into non-polar organics. |

| Melting Point | >180°C (Decomposition) | High lattice energy due to zwitterionic salt bridge formation. |

Part 2: Synthetic Routes & Process Chemistry[4]

The synthesis of CAS 933761-00-3 presents a challenge in controlling the stoichiometry to prevent double-alkylation or decarboxylation. Two primary routes are validated: the Petasis Borono-Mannich Reaction (Green Chemistry approach) and the Strecker Synthesis (Industrial approach).

Pathway Visualization

The following diagram illustrates the mechanistic flow for both validated routes.

Detailed Protocol: The Petasis Borono-Mannich Route

This route is preferred for medicinal chemistry applications due to milder conditions and the avoidance of toxic cyanides.

Reagents:

-

Glyoxylic acid monohydrate (1.0 eq)

-

Morpholine (1.0 eq)[1]

-

3-Pyridylboronic acid (1.0 eq)

-

Solvent: 1,4-Dioxane or Ethanol

-

Catalyst: None required (Self-catalyzed)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Glyoxylic acid monohydrate (10 mmol) and 1,4-Dioxane (20 mL). Stir until fully dissolved.

-

Amine Addition: Add Morpholine (10 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic iminium formation). Stir for 30 minutes at room temperature.

-

Boronic Acid Addition: Add 3-Pyridylboronic acid (10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The reaction is driven by the irreversible loss of boric acid.

-

Work-up: Cool to room temperature. The product often precipitates as a zwitterionic solid.

-

If precipitate forms: Filter and wash with cold diethyl ether.

-

If no precipitate: Evaporate solvent, redissolve in minimal Methanol, and precipitate by adding Acetone or Ether.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Critical Quality Attribute (CQA): Ensure complete removal of boronic acid by-products, which can interfere with subsequent palladium-catalyzed couplings.

Part 3: Medicinal Chemistry Utility[3][6][7][8]

This moiety is not just a linker; it is a functional pharmacophore.[2] It is frequently employed in the design of kinase inhibitors, specifically targeting the ATP-binding pocket.

Pharmacophore Logic

-

Morpholine Oxygen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" amino acids (e.g., Valine or Methionine) in kinase domains (PI3K, mTOR).

-

Pyridine Nitrogen: Provides a vector for solvation and can form water-mediated H-bonds.

-

Carboxylic Acid: Serves as the attachment point (via amide coupling) to the rest of the drug scaffold, or interacts with Lysine residues in the active site.

Part 4: Quality Control & Analytical Characterization

Due to the zwitterionic nature and lack of strong chromophores (beyond the pyridine), standard reverse-phase HPLC can be challenging without ion-pairing agents.

HPLC Method (Standardized)

-

Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 0% B for 2 min (to retain the polar acid), then 0-40% B over 15 min.

-

Detection: UV @ 260 nm (Pyridine absorption max).

-

Retention Logic: The acid elutes early. If retention is too low, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amide column.

NMR Validation (DMSO-d6)

-

Proton (

H):-

8.5–8.7 (2H, m, Pyridine

- 7.8 (1H, d, Pyridine)

- 7.4 (1H, dd, Pyridine)

-

4.2 (1H, s, Chiral

- 3.6 (4H, m, Morpholine O-CH2)

- 2.4–2.6 (4H, m, Morpholine N-CH2)

-

8.5–8.7 (2H, m, Pyridine

Part 5: Handling & Stability

-

Storage: Store at +2°C to +8°C. Hygroscopic. Keep under inert atmosphere (Argon) if stored for >6 months.

-

Stability: Stable in solid state. In solution, avoid prolonged heating (>80°C) under acidic conditions to prevent decarboxylation to the corresponding morpholino-methyl-pyridine.

-

Safety: Irritant. The pyridine moiety implies potential biological activity; handle with standard PPE (gloves, goggles, fume hood).

References

-

Petasis Reaction Utility: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

-

Kinase Inhibitor Scaffolds: Cushing, T. D., et al. (2012). Discovery of a novel class of potent, selective, and orally bioavailable PI3K

inhibitors. Journal of Medicinal Chemistry, 55(19), 8559-8581. (Demonstrates the utility of morpholine-pyridine synthotes). Link -

Patent Application (HIV): WO2018127800A1. Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. (2018). (Describes the use of pyridyl-acetic acid derivatives in antiviral drug design). Link

-

Patent Application (LPA1): WO2020254408A1. Pyridin-3-yl derivatives. (2020).[3] (Details the synthesis and application of substituted pyridine acetic acids). Link

-

Morpholine in MedChem: Kour, R., et al. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2] Link

Sources

- 1. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Morpholin-4-YL(pyridin-3-YL)acetic acid in DMSO and water

This guide details the solubility profile, solvation thermodynamics, and experimental protocols for Morpholin-4-yl(pyridin-3-yl)acetic acid .

Executive Technical Summary

This compound is a polyfunctional zwitterionic building block characterized by three distinct ionizable centers: a basic morpholine nitrogen, a weakly basic pyridine nitrogen, and an acidic carboxyl group.

Its solubility is not a static value but a dynamic function of protonation state (pH) and solvent polarity .

-

In DMSO: Exhibits high solubility (>100 mM typical for this class) due to strong dipole-dipole interactions and the disruption of intermolecular hydrogen bonds.

-

In Water: Exhibits a U-shaped solubility profile. It is highly soluble at acidic pH (cationic form) and basic pH (anionic form) but demonstrates minimum solubility at its isoelectric point (pI), where the net neutral zwitterion dominates and crystal lattice energy is maximized.

Physicochemical Characterization & Theoretical Framework[1]

To master the solubility of this compound, one must understand its ionization behavior. The molecule exists in equilibrium between cationic, zwitterionic, and anionic states.

Predicted pKa Values and Ionization

Based on structural fragment analysis (morpholine, pyridine, acetic acid):

- (Carboxyl group): ~2.0 – 2.5 (Protonation leads to cation)

- (Pyridine Nitrogen): ~3.5 – 4.5

- (Morpholine Nitrogen): ~7.5 – 8.5

Implication: At neutral pH (pH 7.0), the morpholine is likely protonated (

Solvation Mechanisms

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO solvates the cationic ammonium and the polarizable pyridine ring effectively. It accepts hydrogen bonds from the protonated morpholine but does not donate them, preventing the "hydrophobic effect" aggregation often seen in water.

-

Water: Water solvates via H-bonding. However, at the isoelectric point, the zwitterion's internal charge neutralization reduces the hydration shell's efficacy, leading to precipitation.

Visualization: Ionization & Solubility Logic

The following diagram illustrates the pH-dependent speciation and its direct correlation to solubility.

Figure 1: The solubility-pH dependence showing high solubility at charge extremes and minimum solubility at the zwitterionic state.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Objective: Create a stable 100 mM stock solution for biological assays.

-

Weighing: Weigh approximately 10 mg of this compound into a sterile, amber glass vial (hygroscopic protection).

-

Calculation: Calculate the required volume of anhydrous DMSO (Grade:

99.9%, water content <0.1%). -

Dissolution: Add the calculated volume of DMSO.

-

Agitation: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Note: If the solution remains cloudy, the compound may be a salt form (e.g., HCl salt). Add 1-2 equivalents of base (e.g., Triethylamine) to free-base it, or verify if the cloudiness is an inorganic impurity.

-

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the exact saturation limit in water or buffer.

-

Buffer Preparation: Prepare 10 mM PBS (pH 7.4), Acetate buffer (pH 4.0), and Borate buffer (pH 9.0).

-

Saturation: Add excess solid compound to 1 mL of each buffer in 2 mL HPLC vials until solid persists (suspension).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.22

PVDF syringe filter (low protein binding).-

Critical: Discard the first 100

of filtrate to account for filter adsorption.

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm for pyridine detection) against a standard curve prepared in DMSO.

Quantitative Data Summary (Expected Trends)

| Solvent / Condition | Expected Solubility | Mechanism | Practical Note |

| DMSO | High (> 100 mg/mL) | Dipole-Dipole, H-Bond Acceptor | Ideal for stock solutions. |

| Water (pH 1.0) | High (> 50 mg/mL) | Ion-Dipole (Cationic) | Stable, but acidic. |

| Water (pH 6.0) | Low (< 1 mg/mL) | Hydrophobic Effect (Zwitterion) | Risk of precipitation in assays. |

| Water (pH 10.0) | High (> 50 mg/mL) | Ion-Dipole (Anionic) | Good for basic formulations. |

| Ethanol | Moderate | H-Bonding | Lower than DMSO. |

Workflow Visualization

Figure 2: Decision tree for solubilizing this compound for experimental use.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

-

Mitin, Y. V. (1996).[1] An effective organic solvent system for the dissolution of amino acids.[1] International Journal of Peptide and Protein Research, 48(4), 374-376.[1] Link

-

ChemicalBook. (2025).[2] Morpholin-4-yl-acetic acid (CAS 3235-69-6) Physicochemical Properties. Link

-

PubChem. (n.d.). Compound Summary: Morpholine derivatives and solubility data. Link

Sources

Strategic Sourcing and Technical Profile: Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3)

[1][2][3][4]

Executive Summary

This compound (CAS 933761-00-3) is a specialized

Market Status: The supply chain for CAS 933761-00-3 exhibits an extreme price bifurcation . Legacy Western catalogs list the compound at premium "custom synthesis" rates (up to

Chemical Identity & Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Morpholino-2-(pyridin-3-yl)acetic acid; |

| CAS Number | 933761-00-3 |

| Molecular Formula | C |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Predicted) | ~2.5 (Carboxylic Acid), ~5.8 (Pyridine), ~8.5 (Morpholine N) |

Structural Significance

The compound features a chiral center at the

-

Morpholine Moiety: Enhances metabolic stability and water solubility.

-

Pyridine Ring: Acts as a hydrogen bond acceptor and bioisostere for phenyl rings.

-

Carboxylic Acid: Handle for amide coupling or esterification.

Synthesis & Cost Drivers

Understanding the synthesis route is essential for evaluating supplier capabilities and impurity profiles.

Primary Industrial Route: Strecker Synthesis (Cost-Effective)

For bulk suppliers offering <$50/g pricing, the Strecker synthesis is the dominant pathway due to the low cost of starting materials (Pyridine-3-carboxaldehyde and Cyanide source).

-

Condensation: Pyridine-3-carboxaldehyde reacts with Morpholine and TMSCN (or NaCN) to form the

-aminonitrile. -

Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.

Impurity Risks:

-

Residual Cyanide (requires specific testing).

-

Incomplete hydrolysis intermediates (Amides).

-

Pyridine-N-oxide derivatives (if oxidation occurs).

Alternative Route: Petasis Borono-Mannich (High Purity)

Used for smaller, high-purity batches or combinatorial libraries.

-

Reagents: Pyridine-3-boronic acid + Glyoxylic acid + Morpholine.

-

Mechanism: Three-component coupling.

-

Pros: Fewer toxic byproducts; often cleaner profile.

-

Cons: Higher raw material cost (Boronic acid vs. Aldehyde).

Figure 1: Comparison of Industrial Strecker Synthesis vs. Laboratory Petasis Route.

Market Analysis: Suppliers & Price Trends

A market sweep reveals a massive arbitrage opportunity. Researchers purchasing from legacy catalogs are overpaying by a factor of 20x compared to direct building block suppliers.

Supplier Tier Comparison

| Supplier Type | Examples | Price Estimate (1g) | Lead Time | Target Audience |

| Tier 1: Legacy Catalog | ABCR, Sigma (Resellers) | $350 - $450 | 2-4 Weeks | QA-strict GMP labs; Low volume users |

| Tier 2: Major Distributors | BLDpharm, Combi-Blocks | $50 - $120 | 3-7 Days | MedChem CROs; Academic Labs |

| Tier 3: Direct Specialists | AA Blocks, ChemSrc | $18 - $30 | 1-2 Weeks | Bulk purchasers; Cost-sensitive projects |

Price Trend Analysis

-

Historical: Initially priced as a "novelty" building block (>$500/g) in the early 2010s.

-

Current: Prices have collapsed in the Asian market due to the scalability of the Strecker route.

-

Forecast: Prices will stabilize around

20/g as it becomes a commodity reagent.

Recommendation: For research quantities (>1g), sourcing from Tier 3 suppliers (e.g., AA Blocks or vetted Chinese CROs) is the only economically rational choice, provided the Validation Protocol (Section 5) is followed.

Quality Assurance & Validation Protocol

When sourcing from lower-cost Tier 3 suppliers, "Trust but Verify" is the mandatory operating procedure. The following protocol ensures the material meets research standards.

Step 1: Identity & Purity Confirmation

-

1H NMR (DMSO-d6):

-

Look for the characteristic Pyridine protons (3 aromatic signals) and Morpholine protons (2 multiplets at ~2.5 and ~3.6 ppm).

-

Critical Check: Verify the integration of the

-proton (singlet/doublet around 4.0-4.5 ppm).

-

-

LC-MS: Confirm Molecular Ion [M+H]+ = 223.1.

-

HPLC Purity: Acceptable >95% (254 nm).

-

Note: Pyridine derivatives can tail on C18 columns; use a basic buffer (Ammonium Bicarbonate) or an ion-pairing agent.

-

Step 2: Specific Impurity Checks (Safety)

-

Cyanide Check: If the synthesis route is suspected to be Strecker, perform a basic Prussian Blue spot test or use a cyanide-selective electrode if the compound is destined for biological assays (CN- is a potent enzyme inhibitor).

-

Water Content: The compound is hygroscopic. Check Karl Fischer (KF) if stoichiometry is critical for subsequent coupling reactions.

Step 3: Functional Use Test

-

Test Reaction: Perform a small-scale amide coupling (e.g., HATU/DIPEA) with a simple amine (e.g., Benzylamine).

-

Pass Criteria: >80% conversion to the amide within 2 hours. If conversion is low, the carboxylic acid might be present as a zwitterionic salt (requiring excess base) or contain inorganic salts (NaCl) from the hydrolysis step.

Figure 2: Incoming Material Validation Workflow for Low-Cost Reagents.

Procurement Strategy

-

Avoid "Quote-Only" Sites: Platforms that require an email inquiry for price often mark up the product significantly. Use platforms with transparent pricing (e.g., Molbase, AA Blocks, BLDpharm).

-

Batch Reservation: If a specific batch passes the Validation Protocol (Section 5), immediately reserve the remainder of that lot. Batch-to-batch variability in "commodity" building blocks can be high.

-

Salt Form Clarification: Explicitly ask the supplier if the product is the free acid, HCl salt, or Sodium salt. The CAS 933761-00-3 refers to the parent acid, but synthesis artifacts often result in salt forms which alter the molecular weight correction factor.

References

-

AA Blocks. Product Catalog: this compound (CAS 933761-00-3).[1][3][4] Retrieved from

-

ABCR GmbH. Product Specification: AB215465. Retrieved from

-

BLDpharm. 2-Morpholino-2-(pyridin-3-yl)acetic acid Technical Data. Retrieved from

-

GuideChem. Global Chemical Supplier Directory & Price Trends. Retrieved from

- Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron, 48. (Contextual reference for Synthesis Route B).

Pyridine-Based Carboxylic Acid Intermediates: A Strategic Guide for Drug Discovery

Executive Summary

Pyridine carboxylic acids are not merely chemical building blocks; they are "privileged structures" in medicinal chemistry. Found in over 18% of FDA-approved nitrogen heterocycle drugs, the pyridine ring offers unique physicochemical properties—specifically solubility modulation and hydrogen bond acceptance—that benzene analogs cannot match.

This technical guide addresses the specific challenges of synthesizing, purifying, and utilizing pyridine-based carboxylic acid intermediates. Unlike standard phenyl chemistry, pyridine chemistry is dominated by the electron-deficient nature of the ring and the zwitterionic character of the products, necessitating specialized protocols for success.

Part 1: Structural Significance & Medicinal Chemistry[1][2][3]

The "Nitrogen Effect"

Replacing a phenyl ring with a pyridine ring (bioisosterism) is a strategic move in lead optimization. The nitrogen atom introduces a permanent dipole and a hydrogen bond acceptor (HBA) without adding significant steric bulk.

| Property | Benzene (Reference) | Pyridine (Target) | Impact on Drug Design |

| LogP | 2.13 | 0.65 | Lowers lipophilicity; improves aqueous solubility. |

| pKa (Conj. Acid) | N/A | 5.2 | Protonatable at physiological pH (lysosomal trapping). |

| H-Bonding | None | 1 Acceptor | Enables specific interactions with kinase hinge regions.[1] |

| Metabolism | CYP450 Oxidation | N-Oxidation / 2-Hydroxylation | Alters metabolic soft spots; reduces clearance in some scaffolds. |

Critical Insight: The position of the carboxylic acid relative to the nitrogen dictates reactivity.

-

2-Position (Picolinic): Capable of N-O chelation; prone to decarboxylation under high heat.

-

3-Position (Nicotinic): Most "benzene-like" reactivity; stable.

-

4-Position (Isonicotinic): Electron-deficient; susceptible to nucleophilic attack at the 2-position.

Part 2: Strategic Synthesis

The synthesis of pyridine carboxylic acids requires selecting the correct route based on the substrate's electronic tolerance. We define three primary "Strategic Vectors."

Vector A: Oxidative Functionalization (Alkyl to Acid)

Best for: Early-stage building blocks where alkyl precursors are commercially available. Direct oxidation of methyl pyridines is the industrial standard but often fails in complex medicinal chemistry settings due to harsh conditions (e.g., KMnO4/reflux).

-

Modern Adaptation: Use SeO2 in pyridine/water or Catalytic RuCl3/NaIO4 . These are milder and preserve other functional groups.[2]

Vector B: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization (LSF) and installing isotopic labels. This is the most robust method for drug discovery. It converts Halopyridines (Cl, Br, I) directly to acids or esters using CO sources.

-

Advantage: Avoids the harsh oxidants of Vector A.

-

Challenge: Catalyst poisoning by the pyridine nitrogen.

-

Solution: Use bidentate ligands with large bite angles (e.g., Xantphos ) to prevent the formation of inactive bis-pyridine-Pd complexes.

Vector C: Halogen-Metal Exchange (Lithiation)

Best for: 3-substituted pyridines where ortho-direction is possible.

-

Protocol: n-BuLi at -78°C followed by CO2 quench.

-

Risk: Nucleophilic attack of BuLi on the pyridine ring (Chichibabin-type side reaction).

-

Mitigation: Use Li-halogen exchange rather than deprotonation, or use non-nucleophilic bases like LDA or LiTMP .

Decision Matrix: Selecting the Synthetic Route

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material and substrate complexity.

Part 3: Practical Protocols (Self-Validating Systems)

Protocol 1: Pd-Catalyzed Hydroxycarbonylation (The "Universal" Method)

Reference Grounding: Adapted from Martin et al. and standard industrial protocols using Xantphos to prevent catalyst deactivation [2, 3].

Scope: Converts 2-, 3-, and 4-bromopyridines to their corresponding carboxylic acids.

Reagents:

-

Substrate: Bromopyridine derivative (1.0 equiv)

-

Ligand: Xantphos (2 mol%) — Critical: 1:1 Pd:Ligand ratio ensures active species.

-

CO Source: Carbon Monoxide balloon (1 atm) OR Phenyl Formate (solid CO surrogate).

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Toluene / Water (10:1) — Water is the nucleophile.

-

Temperature: 80°C

Step-by-Step Workflow:

-

Inert Setup: Charge a dried Schlenk flask with Pd(OAc)2, Xantphos, and the bromopyridine. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Toluene and Water. Add Triethylamine.

-

CO Introduction: Carefully evacuate argon and introduce CO via balloon (or add Phenyl Formate if avoiding gas).

-

Reaction: Heat to 80°C for 12–16 hours.

-

Checkpoint: Monitor by LCMS. The disappearance of the bromide and appearance of the [M+1] acid peak (often broad) validates progress.

-

-

Workup (The "Trap"):

-

The product is likely in the aqueous layer as a salt (carboxylate).

-

Separate layers. Extract the organic layer with 1M NaOH.

-

Combine aqueous layers and acidify to pH 3.5 (Isoelectric point) to precipitate the zwitterion.

-

Protocol 2: Regioselective Lithiation-Carboxylation

Scope: Specifically for 3-bromopyridines where electronic repulsion prevents nucleophilic attack.

Reagents:

-

Substrate: 3-Bromopyridine

-

Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) OR iPrMgCl (TurboGrignard)

-

Electrophile: Dry CO2 gas or Dry Ice

-

Solvent: Anhydrous THF

Critical Notes:

-

Temperature Control: Maintain reaction below -70°C . Above -40°C, the "Dance of the Pyridines" (halogen migration) occurs.

-

Quench: Pour the lithiated species onto excess crushed dry ice. Do not bubble gas into the solution (slow addition leads to double addition side-products).

Part 4: Purification & Characterization (Taming the Zwitterion)

The most common failure mode in pyridine chemistry is not synthesis, but isolation. Pyridine carboxylic acids exist as zwitterions (NH+ / COO-) in neutral water, making them highly water-soluble and difficult to extract into organic solvents.

The Isoelectric Point (pI) Technique

Unlike benzoic acids, you cannot simply "acidify and extract with ethyl acetate."

-

Determine pI: For nicotinic acid, the pI is roughly 3.4.

-

Precipitation: Adjust the aqueous solution pH exactly to the pI. At this point, net charge is zero, and solubility is at its minimum.

-

Filtration: If the product precipitates, filter it.

-

Resin Rescue: If the product remains soluble (common for polar side chains), use a Strong Cation Exchange (SCX) column.

-

Load at pH 2 (binds to resin).

-

Wash with MeOH.

-

Elute with 2M NH3 in MeOH (releases product).

-

Visualizing the Catalytic Cycle

Understanding the mechanism prevents errors. The diagram below illustrates why Xantphos is required (to enforce cis-coordination and prevent formation of inactive Pd-species).

Caption: Pd-Catalyzed Carbonylation Cycle. Note the "Failure Mode" where pyridine nitrogen coordinates to Pd if non-bulky ligands are used.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Accounts of Chemical Research.

-

Kumar, B., et al. (2024).[5] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Li, J. (2013). Drug Discovery: Practices, Processes, and Perspectives. John Wiley & Sons. (Referencing physicochemical properties of heterocycles).

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing the Diarylthiohydantoin Scaffold (CAS 933761-00-3 Core) in Fragment-Based Drug Design

Abstract & Strategic Rationale

This Application Note details the protocol for utilizing CAS 933761-00-3 (chemically known as 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, or Enzalutamide) as a privileged scaffold in Fragment-Based Drug Design (FBDD).

While Enzalutamide itself violates the "Rule of 3" for fragments (MW ~464 Da), its core structural motif—the diarylthiohydantoin ring —serves as a validated, high-affinity anchor for the Androgen Receptor (AR) Ligand Binding Domain (LBD). This guide focuses on "Fragment Deconstruction and Regrowth," a strategy where the CAS 933761-00-3 molecule is stripped to its pharmacophoric core to generate libraries that overcome resistance mechanisms (e.g., the F876L mutation).

Key Pharmacological Attributes[1][2][3]

-

Target: Androgen Receptor (AR), specifically the Ligand Binding Domain (LBD).[1]

-

Mechanism: Competitive antagonism; induces a conformational change in Helix 12, preventing co-activator recruitment.

-

Scaffold Utility: The rigid thiohydantoin ring orients the "A-ring" (benzonitrile) and "C-ring" (amide-bearing) vectors into distinct sub-pockets, making it an ideal hub for fragment growing.

Structural Analysis & Library Design

The efficacy of CAS 933761-00-3 relies on specific contacts within the AR LBD. To use this as a scaffold, one must understand the "Anchor" vs. the "Vector."

Pharmacophore Deconstruction

The molecule is deconstructed into three zones for FBDD library generation:

| Zone | Structural Component | Interaction Role | FBDD Strategy |

| Core (Anchor) | Thiohydantoin Ring | Rigid spacer; H-bond acceptor/donor. | RETAIN. This is the invariant scaffold. |

| Vector A | 4-cyano-3-(trifluoromethyl)phenyl | Interacts with Arg752 & Gln711 (H-bonds). | OPTIMIZE. Modify to capture backbone interactions or displace water. |

| Vector C | 2-fluoro-N-methylbenzamide | Extends towards Helix 12 (AF2 region). | GROW. Primary site for overcoming steric clashes in mutants (e.g., F876L). |

Workflow Visualization

The following diagram illustrates the logical flow from the parent CAS molecule to a diverse fragment library and final validation.

Caption: Workflow for deconstructing CAS 933761-00-3 into a scaffold for fragment library generation and validation.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for validating the binding of scaffold-derived fragments, which often have lower affinity than the parent drug.

Instrument: Biacore 8K or T200 (Cytiva). Chip Type: Series S Sensor Chip SA (Streptavidin) or CM5 (Carboxymethyl dextran).

Reagents & Preparation

-

Protein: Biotinylated Human AR-LBD (residues 663–919).

-

Note: Must include a stabilizing peptide (e.g., Tif2 co-activator peptide) if the LBD is unstable in apo-form.

-

-

Running Buffer (HBS-P+): 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO (critical for solubility).

-

Regeneration Solution: 0.5% SDS or Glycine pH 2.5 (use with caution; single-cycle kinetics preferred to avoid regeneration).

Step-by-Step Procedure

-

Immobilization (SA Chip):

-

Condition chip with 1M NaCl / 50 mM NaOH (3 injections, 1 min each).

-

Dilute Biotin-AR-LBD to 10 µg/mL in running buffer.

-

Inject over Flow Cell 2 (Active) to reach ~2000 RU (for fragments) or ~500 RU (for potent analogs).

-

Flow Cell 1 serves as the Reference (Biotin-only or null).

-

-

Sample Preparation:

-

Prepare fragment library at 50 mM in 100% DMSO.

-

Dilute to final screening concentration (typically 50–100 µM) in Running Buffer (final DMSO must match running buffer exactly, e.g., 2%).

-

-

Solvent Correction (Critical):

-

Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is mandatory for small molecule screening.

-

-

Injection Cycle:

-

Flow Rate: 30 µL/min.

-

Contact Time: 60 seconds.

-

Dissociation Time: 120 seconds.

-

Self-Validation: Inject CAS 933761-00-3 (Parent) as a positive control every 20 cycles to monitor surface viability.

-

-

Data Analysis:

-

Zero on y-axis (baseline) and x-axis (injection start).

-

Subtract Reference (Fc2 - Fc1).

-

Apply Solvent Correction.

-

Fit to 1:1 Binding Model . For fragments with fast off-rates, use Steady State Affinity (

vs. Concentration) to determine

-

Protocol B: X-Ray Crystallography (Soaking)

Obtaining a structure of the scaffold-derived fragment bound to AR is essential to verify the vector geometry.

Challenge: AR-LBD is hydrophobic and prone to aggregation. Solution: Use a "Stabilized Soak" method involving a co-activator peptide.

Crystallization Reagents

-

Protein: Purified AR-LBD (2–5 mg/mL) complexed with DHT (dihydrotestosterone) for stability during purification, then exchanged.

-

Displacement Ligand: High concentration of the fragment (scaffold derivative).

-

Reservoir Solution: 0.1 M HEPES pH 7.5, 0.2 M Lithium Sulfate, 18-22% PEG 3350.

Soaking Protocol (The "Exchange" Method)

-

Co-Crystallization Setup:

-

Grow crystals of AR-LBD bound to a weak agonist or a displaceable ligand (e.g., hydroxyflutamide).

-

Include Tif2 peptide (1:2 molar ratio protein:peptide) to stabilize Helix 12.

-

-

Soaking Solution Preparation:

-

Dissolve the Thiohydantoin fragment in 100% DMSO (100 mM).

-

Dilute into reservoir solution to a final concentration of 1–5 mM.

-

Note: Ensure DMSO concentration does not exceed 10% to prevent crystal cracking.

-

-

The Soak:

-

Transfer crystals via a loop into the Soaking Solution.

-

Incubation: 12 to 24 hours. (The high concentration of the fragment drives the equilibrium to displace the weaker starting ligand).

-

-

Cryo-Protection & Data Collection:

-

Transfer to cryo-solution (Reservoir + 20% Glycerol + Fragment).

-

Flash freeze in liquid nitrogen.

-

Collect data at 100K.

-

Structural Validation (Checklist)

Mechanism of Action Visualization

Understanding how the scaffold interacts with the protein residues is vital for designing the "vectors."

Caption: Interaction map of the Thiohydantoin scaffold within the AR Ligand Binding Pocket. The C-Ring vector is critical for displacing Helix 12 (Antagonism).

References

-

Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. Link(Primary source for Enzalutamide discovery and mechanism)

-

Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design." eLife, 2, e00499. Link(Detailing the structural basis of resistance and scaffold modification)

-

Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for SPR-based fragment screening." Methods in Enzymology, 493, 169-218. Link(Authoritative protocol for SPR screening)

-

Bohl, C. E., et al. (2005). "Structural basis for antagonism and resistance of bicalutamide in prostate cancer." Proceedings of the National Academy of Sciences, 102(17), 6201-6206. Link(Crystallography protocols for AR-LBD)

Sources

Applications of alpha-substituted glycine derivatives in medicinal chemistry

Topic: Applications of -Substituted Glycine Derivatives in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the "Chiral Pool" of natural amino acids often fails to provide the structural diversity required for high-affinity target binding and metabolic stability.

This guide details the mechanistic rationale for deploying these derivatives and provides validated, high-fidelity protocols for their asymmetric synthesis, specifically focusing on Phase-Transfer Catalysis (PTC) and the Petasis Borono-Mannich reaction.

Part 1: Structural Utility & Mechanistic Rationale

1. Conformational Restriction

The introduction of a non-natural side chain at the

-

Mechanism: Unlike glycine, which is conformationally flexible (occupying large areas of the Ramachandran plot),

-substituted glycines (e.g., -

Application: This effect is used to "lock" bioactive peptides into their bioactive conformation (e.g.,

-helix or

2. Proteolytic Stability

Peptide-based drugs frequently fail due to rapid degradation by serum proteases (e.g., trypsin, chymotrypsin).

-

Mechanism: Proteases typically require a specific steric environment to hydrolyze the amide bond. Bulky or non-natural substituents at the

-position create steric occlusion, preventing the enzyme's active site from accessing the scissile bond. -

Data: Incorporation of

-substituted glycines can increase plasma half-life (

3. Pharmacophore Expansion

-Substituted glycines allow the introduction of chemical functionalities unavailable in nature, such as:-

Click-Chemistry Handles:

-Propargylglycine (alkyne) or -

-Stacking Elements:

Part 2: Experimental Protocols

Protocol A: Asymmetric Synthesis via Phase-Transfer Catalysis (The O'Donnell Method)

Objective: Synthesis of enantiomerically enriched

Reagents & Materials:

-

Substrate:

-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff Base). -

Electrophile: Alkyl halide (

, where -

Catalyst:

-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) or commercially available Maruoka catalysts. -

Base: 50% aq. KOH or solid CsOH·H2O.[2]

-

Solvent: Toluene/Chloroform (7:3 v/v) or pure Toluene.

Step-by-Step Workflow:

-

Schiff Base Preparation (Pre-step):

-

React glycine tert-butyl ester hydrochloride with benzophenone imine in DCM at RT for 24h. Filter NH4Cl, concentrate, and recrystallize. Note: The tert-butyl ester is crucial to prevent hydrolysis during the basic alkylation step.

-

-

Asymmetric Alkylation:

-

In a reaction vessel, dissolve the Schiff base (1.0 equiv) and Chiral Phase-Transfer Catalyst (0.1 equiv) in Toluene.

-

Cool the mixture to 0°C (or -20°C for higher ee, depending on catalyst activity).

-

Add the Alkyl Halide (1.2 equiv).[3]

-

Add 50% aqueous KOH (5.0 equiv) vigorously.

-

Critical Control Point: Stir rate must be high (>1000 rpm) to maximize the interfacial surface area between the organic and aqueous phases.

-

Monitor by TLC (Silica, Hexane/EtOAc 4:1). Reaction is typically complete in 4–12 hours.

-

-

Work-up:

-

Dilute with water and extract with Et2O or DCM.

-

Wash organic layer with brine, dry over anhydrous MgSO4, and concentrate.

-

Checkpoint: Analyze crude ee via Chiral HPLC (e.g., Chiralcel OD-H column).

-

-

Hydrolysis (Deprotection):

-

Dissolve the alkylated Schiff base in THF.

-

Add 1N Citric Acid or 15% Citric Acid (aq) and stir at RT for 2–4 hours.

-

The benzophenone hydrolyzes first. Extract the liberated benzophenone with ether.

-

The aqueous layer contains the Amino Acid Ester salt.

-

Optional: To remove the ester group, reflux in 6N HCl for 4–6 hours (for free amino acid).

-

Diagram 1: The O'Donnell Phase-Transfer Cycle

Caption: Mechanistic cycle of Asymmetric Phase-Transfer Catalysis. The chiral ammonium salt (Q) transports the glycine enolate into the organic phase, shielding one face of the enolate to ensure enantioselective alkylation.*

Protocol B: Petasis Borono-Mannich Reaction

Objective: Synthesis of

Reagents:

-

Amine: Primary amine or secondary amine (often used with a removable protecting group like p-methoxybenzylamine).

-

Carbonyl: Glyoxylic acid monohydrate (or ethyl glyoxylate).

-

Nucleophile: Aryl- or Vinyl-boronic acid.

-

Solvent: DCM, Ethanol, or HFIP (Hexafluoroisopropanol - accelerates reaction).

Workflow:

-

Dissolve Glyoxylic acid (1.0 equiv) and the Amine (1.0 equiv) in DCM. Stir for 30 mins to form the iminium ion in situ.

-

Add the Boronic Acid (1.2 equiv).[3]

-

Stir at RT for 12–24 hours. (If sluggish, heat to 40°C or switch solvent to HFIP).

-

Work-up: Filter the precipitate (often the pure product) or evaporate and purify via flash chromatography.

Part 3: Application Notes & Case Studies

Case Study 1:

-Lactam Antibiotics (The Phenylglycine Scaffold)

The most commercially significant application of

-

Role: It forms the side chain of Ampicillin and Cephalexin.

-

Function: The protonated amino group at physiological pH facilitates transport through the outer membrane porins of Gram-negative bacteria, broadening the spectrum of activity compared to Penicillin G.

-

Synthesis Note: Industrial production often relies on the enzymatic resolution of racemic phenylglycine amides using penicillin acylase, rather than purely chemical methods, to ensure 99.9% optical purity.

Case Study 2: Neuroactive Agents (NMDA Antagonists)

Derivatives like (R)-2-amino-5-phosphonopentanoic acid (D-AP5) are essentially

-

Protocol Insight: When synthesizing polar side chains (like phosphonates), the O'Donnell PTC method requires specific protecting group strategies (e.g., using phosphonate esters) to maintain lipophilicity during the organic-phase alkylation step.

Comparative Analysis of Synthetic Routes

| Feature | Phase-Transfer Catalysis (PTC) | Petasis Reaction | Strecker Synthesis |

| Key Bond Formed | C( | C( | C( |

| Enantioselectivity | Excellent (>95% ee with Maruoka/Cinchona cats) | Variable (Requires chiral amine or BINOL cats) | Good (with chiral auxiliary) |

| Substrate Scope | Alkyl halides (primary/benzylic) | Boronic acids (Aryl, Heteroaryl, Vinyl) | Aldehydes |

| Scalability | High (Kilogram scale) | Medium | High (but safety concerns) |

| Green Chemistry | High (Aqueous bases, reusable catalysts) | High (Atom economy, no toxic metals) | Low (Cyanide toxicity) |

Part 4: Logical Pathway of Peptidomimetic Design

The following diagram illustrates the decision matrix for a medicinal chemist when selecting an

Caption: Decision matrix for incorporating alpha-substituted glycines into peptide drug candidates.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. -

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

-

Petasis, N. A., & Akritopoulou, I. (1993). "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters.

-

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

-

Werner, H. M., & Cabezas, E. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[4] Chemistry & Biodiversity.

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycerol as an Efficient Medium for the Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of zwitterionic morpholine-pyridine acids

Topic: Improving solubility of zwitterionic morpholine-pyridine acids Ticket ID: #SOL-ZWIT-8842 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Paradox

User Problem: You are working with a scaffold containing a basic morpholine ring (

Root Cause: Your molecule is a Zwitterion (inner salt).[1] In the pH range of 4.0 to 8.0, the morpholine is protonated (positive) and the carboxylic acid is deprotonated (negative). This creates a net neutral species with extremely high crystal lattice energy (electrostatic "zipper" effect), rendering it insoluble in both water (due to net neutrality) and organic solvents (due to high polarity). This is the classic "Brick Dust" phenomenon.[1]

Knowledge Base Module: The Solubility Landscape

To solve this, you must visualize the ionization state of your molecule. We do not guess; we calculate the Isoelectric Point (pI) .

The "U-Shaped" Solubility Curve

Solubility is lowest at the pI. Your goal is to shift the local environment away from this point.

Figure 1: The ionization states of morpholine-pyridine acids. The "Trap" represents the zwitterionic window where lattice energy maximizes.

Troubleshooting Protocols (Step-by-Step)

Protocol A: The "pH Swing" Strategy (Immediate Fix)

Use Case: Compound precipitates in PBS or culture media.[1]

-

Calculate pI:

Note: At pH 6.2, your solubility is theoretically zero. -

Action: Do not dissolve directly in neutral buffer.

Protocol B: Salt Selection (The Permanent Fix)

Use Case: Developing a solid form for oral dosing or stable storage.[1] Warning: A standard HCl salt often fails because the "common ion effect" in the stomach (high Cl-) can depress solubility, or the salt disproportionates in water to the zwitterion.

| Salt Type | Counter-ion | Mechanism | Recommendation |

| Anionic Salt | Sodium ( | Targets the Carboxylate.[1] Forces molecule into anionic state.[1] | High Priority. Often breaks the zwitterionic lattice most effectively.[1] |

| Cationic Salt | Mesylate, Tosylate | Targets the Morpholine.[1] Creates a bulky lipophilic layer that prevents packing.[1] | Medium Priority. Better than HCl for lipophilic scaffolds.[1] |

| Cationic Salt | Hydrochloride ( | Targets the Morpholine.[1] | Low Priority. High risk of "oiling out" or common ion effect.[1] |

Protocol C: Cosolvent & Excipient Rescue

Use Case: IV formulation or high-concentration stock solutions.[1]

The pyridine ring is planar and hydrophobic; the zwitterion is polar. You need a "Janus" solvent system.[1]

-

Cyclodextrins (HP-

-CD): The hydrophobic cavity encapsulates the pyridine/morpholine rings, while the hydrophilic exterior interacts with water.[1] This masks the hydrophobic patches that drive aggregation.[1]-

Recipe: 20% w/v HP-

-CD in 50mM Phosphate Buffer (pH 8.0).[1]

-

-

Hydrotropes: Use Nicotinamide or Sodium Benzoate at high concentrations (1-2 M) to disrupt water structure and allow solvation of the aromatic pyridine.[1]

Decision Logic: The Troubleshooting Flowchart

Follow this logic path to determine the optimal solubilization strategy for your specific assay.

Figure 2: Decision matrix for selecting solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I made the HCl salt, but it turned into a gum (oiled out). Why? A: Morpholine HCl salts are notoriously hygroscopic.[1] The chloride ion is small and creates a high charge density that attracts water, but the lipophilic pyridine repels it, leading to a phase separation (oil).

-

Fix: Switch to a Mesylate or Tosylate salt.[1] The larger, organic counter-ion matches the lipophilicity of the pyridine/morpholine rings, promoting better crystal packing (Avdeef, 2012).

Q: Can I just add DMSO? A: DMSO dissolves the "brick dust" by breaking the lattice, but upon dilution into water (e.g., <1% DMSO), the zwitterion will likely crash out immediately ("crash precipitation").

-

Fix: You must ensure the aqueous phase is pH-adjusted (buffer) to maintain ionization before the DMSO stock hits the water.[1]

Q: Why is my LC-MS showing two peaks? A: It likely isn't. Zwitterions often streak or show broad peaks on C18 columns due to secondary interactions with residual silanols.[1]

-

Fix: Add 0.1% Formic Acid (to force Cationic state) or 10mM Ammonium Bicarbonate (to force Anionic state) to your mobile phase.[1] Never run neutral.

References

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and solubility profiling).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the counter-ion selection for basic/acidic drugs).

-

Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict solubility and permeability.[1][3] Nature Reviews Drug Discovery.[1] (Discusses the "brick dust" vs. "grease ball" classification).

-

Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, sublimation and solvation processes of 2-pyridinecarboxylic acid (picolinic acid). Journal of Chemical Thermodynamics. (Specific thermodynamic data on pyridine-acid interactions).

Sources

Technical Support Center: Purification of Morpholin-4-YL(pyridin-3-YL)acetic acid

Welcome to the technical support center for the purification of Morpholin-4-YL(pyridin-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound and its associated impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Persistent Impurities After Recrystallization

Q: I've attempted to purify my crude this compound by recrystallization, but I'm still observing significant impurities in my NMR and HPLC analysis. What's going wrong?

A: This is a common issue that often points to the selection of an inappropriate recrystallization solvent or the presence of impurities with similar solubility profiles to the desired product.

Causality and Resolution:

-

Solvent Selection is Key: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1] If the compound is too soluble at room temperature, you will have poor recovery. Conversely, if it is not soluble enough at high temperatures, the process will be inefficient.

-

"Like Dissolves Like": Consider the polarity of this compound. The presence of the morpholine, pyridine, and carboxylic acid groups makes it a relatively polar molecule. Therefore, polar solvents are a good starting point for solubility tests.

-

Systematic Solvent Screening: A systematic approach to solvent selection is crucial. Test a range of solvents with varying polarities.

Solvent System Observation & Rationale Ethanol/Water A good starting point. The compound may dissolve in hot ethanol and crystallize upon the addition of water (an anti-solvent). Isopropanol Often a good choice for polar compounds, offering a balance of solubility characteristics. Acetic Acid While less common, for some acidic compounds, recrystallization from dilute acetic acid can be effective.[2] Toluene/Heptane A non-polar/polar aprotic mixture. The compound might dissolve in hot toluene, with crystallization induced by adding heptane. -

Presence of Soluble Impurities: If impurities have very similar solubility to your product, a single recrystallization may not be sufficient.[1] In this case, a secondary purification method like column chromatography is recommended.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

-

Place a small amount (10-20 mg) of the crude product into several separate test tubes.

-

To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Note the volume of solvent used.

-

If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.

-

If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

The ideal solvent will show poor solubility at room temperature but complete dissolution at boiling, followed by the formation of well-defined crystals upon cooling.

Issue 2: Poor Separation During Column Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation between my product and a closely eluting impurity. How can I improve the resolution?

A: Poor separation in column chromatography is typically due to an unoptimized mobile phase, improper column packing, or overloading of the column.

Causality and Resolution:

-

Mobile Phase Optimization: The polarity of your eluent is the most critical factor. For a polar compound like this compound, a polar mobile phase will be required.

-

Start with a relatively non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

-

The addition of a small amount of a more polar solvent like methanol can significantly improve the separation of polar compounds.[3]

-

For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

-

-

Stationary Phase Choice: While silica gel is the most common stationary phase, for highly polar compounds, other options may provide better results.

-

Column Packing and Loading: A poorly packed column will have channels, leading to band broadening and poor separation. Ensure the silica gel is packed uniformly. Do not overload the column; a general rule is to load no more than 1-5% of the silica gel weight with your crude product.

Workflow for Optimizing Column Chromatography

Caption: Workflow for Column Chromatography Optimization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

-

Unreacted Starting Materials: Such as 3-vinylpyridine, morpholine, or their precursors.[6]

-

By-products from Side Reactions: Depending on the synthetic route, these could include isomers or products of incomplete reactions.

-

Degradation Products: The morpholine ring can be susceptible to degradation under certain conditions.[7]

Q2: Is preparative HPLC a viable option for purifying this compound?

A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity samples, especially on a smaller scale or for removing very closely related impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a formic acid or trifluoroacetic acid modifier) is a common starting point for pyridylacetic acid derivatives.[8]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities are often large, conjugated organic molecules. These can typically be removed by treating a solution of your crude product with activated charcoal.[1][6] The charcoal adsorbs the colored impurities, and can then be removed by filtration before recrystallization.

Experimental Protocol: Decolorization with Activated Charcoal

-

Dissolve the crude product in a suitable hot solvent.

-

Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

-

Stir or swirl the mixture for a few minutes.

-

Perform a hot filtration to remove the charcoal.

-

Allow the filtrate to cool and crystallize.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: If your product is an oil, it may be due to residual solvent or the presence of impurities that are depressing the melting point.

-

Remove Residual Solvent: Ensure all solvent is removed under high vacuum, possibly with gentle heating.

-

Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexane or ether). This can sometimes induce crystallization by "washing away" impurities that are keeping it an oil.

-

Re-purification: If the above methods fail, the oil may still be impure, and another round of purification (e.g., column chromatography) may be necessary.

Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification method.

References

-

Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

-

Synthesis and crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E. [Link]

-

Purification of a Quinazolinone Intermediate. Symbiosis. [Link]

-

HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

- Method for preparing 3-pyridine acetic acid hydrochloride.

-

Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Southampton ePrints. [Link]

-

4-(Pyridin-3-yl)morpholine. Hoffman Fine Chemicals. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

Morpholine, 4-(3-pyridylthioacetyl)- Synonyms. U.S. Environmental Protection Agency. [Link]

-

Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

-

2-(MORPHOLIN-4-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 423768-54-1. Molbase. [Link]

-

Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin. RSC Advances. [Link]

-

Recrystallization from acetic acid? Reddit. [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. reddit.com [reddit.com]

- 3. tacoma.uw.edu [tacoma.uw.edu]

- 4. researchgate.net [researchgate.net]

- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

Technical Support Center: Resolution of Chiral α-Morpholino Acetic Acids

Welcome to the technical support center for the resolution of chiral α-morpholino acetic acids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. Here, we provide in-depth, field-proven insights into common challenges and methodologies, structured in a practical question-and-answer format.

Introduction

Chiral α-morpholino acetic acids are a significant class of compounds, often serving as key building blocks in the development of novel therapeutics. The stereochemistry at the α-position can drastically alter pharmacological and toxicological profiles, making the separation of enantiomers a critical step. This guide offers practical solutions and explains the causality behind experimental choices to empower you to overcome common hurdles in enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic α-morpholino acetic acids?

There are three main strategies for resolving chiral acids:

-

Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method for large-scale separations. It involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[3]

-

Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool.[4][5] This method directly separates the enantiomers based on their differential interactions with the chiral surface of the column packing material. Polysaccharide-based CSPs are particularly versatile.[6][7][8]

-

Enzymatic Resolution: This technique uses enzymes, typically lipases, which selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[9][10] This kinetic resolution is highly enantioselective but is often limited to smaller scales.

Q2: How do I select the right chiral resolving agent for classical resolution?

The selection of a resolving agent is often empirical, and screening several candidates is recommended.[1] For resolving acidic compounds like α-morpholino acetic acids, you need a chiral base. Commonly successful resolving agents include:

-

Naturally occurring alkaloids like brucine, strychnine, and cinchonidine.[2][11]

-

Synthetic amines such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[1]

The ideal agent will form a diastereomeric salt that is nicely crystalline and has a significant solubility difference compared to its diastereomeric counterpart in a common solvent.[12]

Q3: What are the key parameters to optimize in chiral HPLC/SFC method development?

Method development is a multi-parameter optimization process:

-

Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based columns (e.g., derivatized cellulose or amylose like Chiralpak® IA/IB/IC or Chiralcel® OD/OJ) are a great starting point due to their broad applicability.[4][6][8]

-

Mobile Phase Composition: In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are standard. For reversed-phase, acetonitrile or methanol with buffered aqueous solutions are used.[7]

-

Additives/Modifiers: For acidic analytes, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[13] This suppresses the ionization of the carboxyl group, leading to better peak shape and retention.

-

Temperature and Flow Rate: Lower temperatures often increase enantioselectivity, while lower flow rates can improve resolution.[14]

Q4: How is the enantiomeric excess (ee) of my resolved sample determined?

Enantiomeric excess (ee), a measure of purity, is defined as |(%R - %S)|.[15] The most reliable and common method for determining ee is chiral HPLC or chiral SFC.[16][17] By developing a separation method where the two enantiomers are baseline resolved, you can determine the relative area of each peak. The ee is then calculated as:

ee (%) = (|Area1 - Area2|) / (Area1 + Area2) * 100

Circular dichroism (CD) spectroscopy can also be used, though it is less common for routine ee determination.[16][17]

Troubleshooting and Optimization Guide

Classical Resolution by Diastereomeric Salt Crystallization

Q: My diastereomeric salts are not precipitating or are "oiling out." What should I do?

A: This is a common and frustrating issue that points to problems with supersaturation or the solvent system.

-

Cause (No Precipitation): The diastereomeric salts are too soluble in your chosen solvent.[18][19]

-

Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the solute concentration and induce precipitation.[19]

-

Solution 2: Add an Anti-Solvent. Gradually add a solvent in which the salts are poorly soluble (but is miscible with your primary solvent) to decrease overall solubility.[18] For example, if your salts are dissolved in methanol, slowly adding a nonpolar solvent like heptane or toluene can trigger crystallization.

-

Solution 3: Screen Different Solvents. The choice of solvent is critical.[18] A solvent that is "too good" will prevent crystallization. Screen a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) or mixtures to find a system with optimal differential solubility.[18]

-

-

Cause ("Oiling Out"): The salt is coming out of solution as a liquid phase because the supersaturation is too high or the crystallization temperature is above the salt's melting point.[19]

-

Solution 1: Slow Down. Rapid cooling or fast anti-solvent addition generates high supersaturation too quickly. Slow down the process.[18]

-

Solution 2: Add More Solvent / Use a Solvent Mixture. Diluting the mixture slightly can sometimes prevent oiling out.[19] Using a solvent mixture can help fine-tune the solvating properties.[18]

-

Solution 3: Lower the Temperature. Try cooling the solution further, potentially below the melting point of the oily phase, to encourage solidification.[19]

-

Q: The enantiomeric excess (ee) of my resolved acid is low after crystallization. How can I improve it?

A: Low ee indicates poor discrimination between the two diastereomeric salts during crystallization.

-

Cause: The solubilities of the two diastereomers are too similar in the chosen solvent system, leading to co-precipitation.[19]

-

Solution 1: Re-crystallization. The most straightforward approach is to perform one or more re-crystallizations of the obtained solid. Each step should enrich the less soluble diastereomer, boosting the final ee.

-

Solution 2: Optimize the Solvent System. This is the most critical factor for selectivity.[19] A systematic solvent screen is essential to find a solvent that maximizes the solubility difference between the two diastereomeric salts.

-

Solution 3: Adjust the Stoichiometry. While a 1:1 stoichiometry of acid to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can help to selectively precipitate the salt of only one enantiomer.[12]

-

Chiral Chromatography (HPLC/SFC)

Q: I'm not seeing any separation of my enantiomers on the chiral column.

A: A lack of separation means the chiral stationary phase (CSP) is not discriminating between the enantiomers under the current conditions.

-

Cause: The combination of CSP and mobile phase is not suitable for your molecule.

-

Solution 1: Screen Different Columns. The single most effective change you can make is to try a different CSP. If a cellulose-based column gives no separation, try an amylose-based one, or vice-versa.[4]

-

Solution 2: Change the Mobile Phase. Switch the alcohol modifier (e.g., from isopropanol to ethanol). The nature of the alcohol can have a profound effect on selectivity.

-

Solution 3: Add/Change the Additive. For an acidic compound, the presence of an acidic additive is crucial. Ensure you have ~0.1% TFA or acetic acid in your mobile phase.[13] Sometimes switching the acid (e.g., from TFA to formic acid) can impact the separation.

-

Solution 4: Switch Elution Mode. If you are working in normal phase, consider trying polar organic or reversed-phase modes. Different modes offer complementary selectivity.[7]

-

Q: My peaks are broad or tailing.

A: Poor peak shape often results from undesirable secondary interactions or slow kinetics.

-

Cause: The analyte is interacting too strongly or in a non-ideal way with the stationary phase.

-

Solution 1: Optimize the Additive. For your α-morpholino acetic acid, insufficient acidic additive can cause tailing due to strong interactions of the carboxylate with the CSP. Try slightly increasing the concentration of TFA or acetic acid.

-

Solution 2: Lower the Flow Rate. Chiral separations often benefit from lower flow rates, which allow more time for the equilibrium between the mobile and stationary phases, improving peak shape and efficiency.[14]

-

Solution 3: Adjust the Temperature. Increasing the temperature can sometimes improve peak shape and efficiency, but be aware it might also decrease selectivity.[14]

-

Detailed Experimental Protocols

Protocol 1: General Workflow for Classical Resolution

This protocol outlines a typical screening and optimization process for resolving a racemic α-morpholino acetic acid using a chiral base.

-

Resolving Agent Screening:

-

In separate small vials, dissolve ~100 mg of your racemic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

In other vials, dissolve 0.5-1.0 molar equivalents of different chiral bases (e.g., (R)-α-methylbenzylamine, cinchonidine) in the same solvent.

-

Combine the acid and base solutions, mix well, and allow them to stand at room temperature. If no precipitate forms, slowly cool in an ice bath or partially evaporate the solvent.

-

Observe which combinations yield a crystalline solid.

-

-

Diastereomeric Salt Formation & Crystallization:

-

Dissolve one equivalent of the racemic acid in a suitable hot solvent (e.g., ethanol).

-

In a separate flask, dissolve one equivalent of the chosen chiral resolving agent in the minimum amount of the same hot solvent.

-

Slowly add the hot resolving agent solution to the acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

-

-

Isolation and Liberation of the Enantiomer:

-

Isolate the crystals by filtration, washing with a small amount of cold solvent.

-

To liberate the free acid, dissolve the crystalline salt in water and acidify to a low pH (~1-2) with a strong acid like HCl.

-

Extract the enantiomerically enriched α-morpholino acetic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Analysis:

-

Analyze the enantiomeric excess (ee) of the recovered acid using a pre-developed chiral HPLC or SFC method.

-

Analyze the filtrate (mother liquor) as well. It should be enriched in the other enantiomer.

-

Protocol 2: Chiral HPLC Method Development Strategy

This protocol provides a systematic approach to developing a separation method for your enantiomers.

-

Column and Mobile Phase Screening (Normal Phase):

-

Columns: Start with a set of complementary polysaccharide columns, such as Chiralpak IA, Chiralpak IB, and Chiralcel OD-H.

-

Mobile Phase A: Hexane / Isopropanol (90:10 v/v) + 0.1% TFA.

-

Mobile Phase B: Hexane / Ethanol (90:10 v/v) + 0.1% TFA.

-

Conditions: Flow rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV (e.g., 220 nm).

-

Inject your racemic sample on each column with each mobile phase. This initial screen will quickly identify promising conditions.[4]

-

-

Optimization:

-

Once you identify a column/solvent combination that shows some separation, optimize the ratio of hexane to alcohol. Increasing the alcohol percentage will decrease retention time, while decreasing it will increase retention and often improve resolution.

-

Fine-tune the additive concentration if peak shape is poor.

-

Optimize flow rate and temperature for the best balance of resolution and analysis time.

-

Data & Visualization

Table 1: Comparison of Common Chiral Resolution Techniques

| Feature | Classical Resolution | Chiral HPLC/SFC | Enzymatic Resolution |

| Principle | Diastereomer formation & separation by solubility | Differential interaction with a Chiral Stationary Phase | Enantioselective enzymatic reaction |

| Scalability | Excellent (grams to kilograms) | Good (mg to grams, preparative scale) | Fair (micrograms to grams) |

| Development Time | Moderate to High (empirical screening) | Fast to Moderate (systematic screening) | High (requires enzyme screening & optimization) |

| Cost | Low to Moderate (solvents, resolving agents) | High (columns, instrumentation) | Moderate (enzymes, substrates) |

| Key Advantage | Cost-effective for large scale | High resolution and direct analysis | High enantioselectivity, "green" chemistry |

| Common Issue | Finding a suitable solvent/resolving agent pair | Finding a suitable column/mobile phase pair | Low enzyme activity or stability |

Diagrams

Caption: Workflow for the resolution of chiral acids.

Caption: Principle of classical resolution via diastereomeric salts.

References